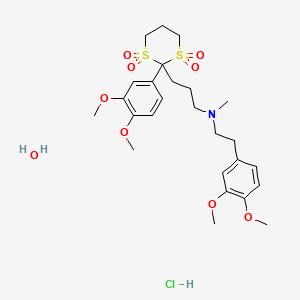
Tiapamil hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.
Aplicaciones Científicas De Investigación
Chemical Profile
Tiapamil hydrochloride hydrate, chemically known as 1,3-dithiane-2-propanamine with a 3,4-dimethoxyphenyl group, is primarily used to modulate calcium influx in vascular smooth muscle cells. This modulation leads to decreased peripheral resistance and lower blood pressure, making it effective in treating hypertension and various cardiac conditions .
Cardiovascular Diseases
Tiapamil is primarily employed as an antihypertensive agent. Its ability to relax blood vessels allows for effective management of conditions such as:
- Hypertension : It lowers both systolic and diastolic blood pressure without significantly affecting heart rate .
- Cardiac Arrhythmias : Clinical studies have demonstrated its efficacy in managing intra- and postoperative cardiac arrhythmias, including atrial fibrillation and supraventricular tachycardia. In a study involving surgical patients, doses of 0.3-1.5 mg/kg were administered, showing significant effectiveness in controlling arrhythmias .
Neuroprotective Effects
Emerging research suggests that Tiapamil may offer neuroprotective benefits by influencing neurotransmitter release and reducing intracellular calcium levels. This potential application is being explored in the context of various neurological disorders related to calcium dysregulation .
Ischemic Heart Disease
In studies involving canine models of ischemia, Tiapamil significantly reduced infarct size and enzyme release during reperfusion phases after myocardial ischemia. The compound was administered intravenously at doses of 3 mg/kg/h, demonstrating protective effects against myocardial deterioration .
Case Study: Management of Cardiac Arrhythmias
In a clinical trial involving 32 surgical patients, Tiapamil was utilized to treat various arrhythmias. The results indicated that:
- Doses ranging from 0.3 to 1.5 mg/kg were effective.
- Continuous infusion at 12-25 mg/h was successful in abolishing arrhythmias in select cases.
- The compound demonstrated longer-lasting effects on myocardial function compared to other calcium antagonists like verapamil .
Case Study: Ischemic Heart Protection
A study on canine hearts subjected to ischemia showed that Tiapamil administration during the early phase of an ischemic episode significantly reduced the incidence of ventricular premature contractions and enzyme release associated with myocardial damage .
Comparative Efficacy
The following table summarizes the comparative efficacy of Tiapamil against other common calcium channel blockers in terms of their therapeutic applications:
| Calcium Channel Blocker | Primary Use | Efficacy in Arrhythmias | Effect on Blood Pressure | Neuroprotective Potential |
|---|---|---|---|---|
| Tiapamil | Hypertension, Arrhythmias | High | Significant | Emerging evidence |
| Verapamil | Hypertension, Angina | Moderate | Significant | Limited |
| Diltiazem | Hypertension, Angina | Moderate | Significant | Limited |
Propiedades
Número CAS |
87434-83-1 |
|---|---|
Fórmula molecular |
C26H40ClNO9S2 |
Peso molecular |
610.2 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |
Clave InChI |
QRLOEYBBNMCMIM-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
SMILES canónico |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Sinónimos |
dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















